![molecular formula C17H18N2O3S B5586664 1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine](/img/structure/B5586664.png)
1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to 1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine, typically involves multi-step chemical reactions that target the formation of the piperazine core, followed by the introduction of side chains through various chemical reactions such as condensation, substitution, and ring closure mechanisms. These processes often require specific reagents, catalysts, and controlled conditions to achieve high yield and purity (Bektaş et al., 2010; Patel & Park, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine, is characterized using techniques such as X-ray crystallography, which provides detailed information about the compound's crystal lattice, molecular geometry, and the nature of intermolecular interactions. These studies often reveal the presence of hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the compound's stability and solubility (Chinthal et al., 2021; Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions that modify their structure and properties. These include nucleophilic substitution reactions, where the piperazine nitrogen atoms act as nucleophiles, and electrophilic aromatic substitution reactions on the benzoyl and thiophenyl moieties. The chemical reactivity of these compounds is influenced by the nature and position of substituents, which can alter electron density and steric hindrance, affecting the course and outcome of reactions (Faizi et al., 2016).
Physical Properties Analysis
The physical properties of 1-(2-methoxybenzoyl)-4-(2-thienylcarbonyl)piperazine, such as melting point, solubility, and crystalline form, are crucial for its application and handling. These properties are determined through experimental studies and are essential for predicting the compound's behavior in different environments and formulations. The crystalline form, in particular, can significantly affect the compound's solubility and stability (Priyanka et al., 2022).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, such as methoxy and thiophenylcarbonyl, respectively, affects the electron density distribution within the molecule, which in turn influences its chemical behavior. Studies on similar compounds have shown that these properties are crucial for understanding the compound's potential applications and mechanisms of action (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-6-3-2-5-13(14)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVONSDRVVKUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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